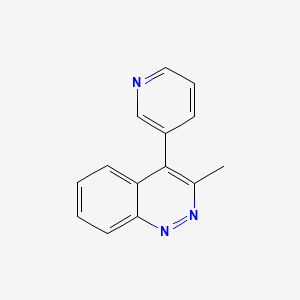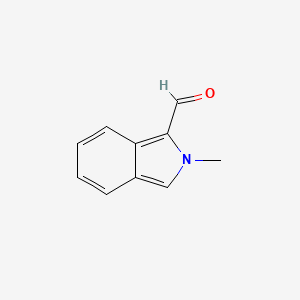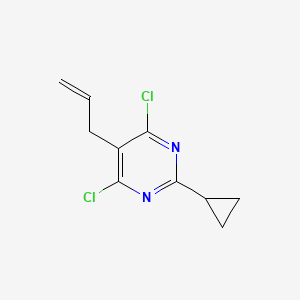![molecular formula C18H14N6O2 B13106547 4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)
4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol is a complex organic compound that features multiple functional groups, including an aminopyrimidine, benzimidazole, oxazole, and a butynol moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol likely involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Typical synthetic routes may include:
Formation of the Aminopyrimidine: This can be achieved through the reaction of appropriate nitriles with guanidine derivatives.
Synthesis of Benzimidazole: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Oxazole Formation: Oxazoles can be synthesized via cyclization reactions involving α-haloketones and amides.
Coupling Reactions: The final compound can be assembled through coupling reactions such as Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the nitro groups or double bonds within the heterocyclic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Potential use as a standard or reagent in analytical methods.
Mecanismo De Acción
The mechanism of action of 4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique biological activities and chemical properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C18H14N6O2 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
4-[3-(2-aminopyrimidin-4-yl)benzimidazol-5-yl]-2-(1,3-oxazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H14N6O2/c1-18(25,16-20-8-9-26-16)6-4-12-2-3-13-14(10-12)24(11-22-13)15-5-7-21-17(19)23-15/h2-3,5,7-11,25H,1H3,(H2,19,21,23) |
Clave InChI |
FSHQWQAVQAGCCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC2=C(C=C1)N=CN2C3=NC(=NC=C3)N)(C4=NC=CO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
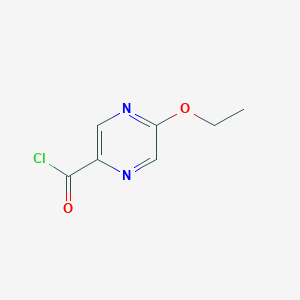
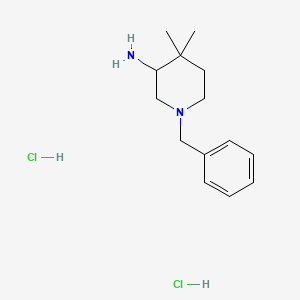
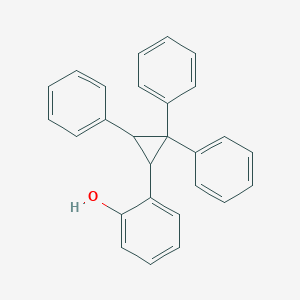

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)

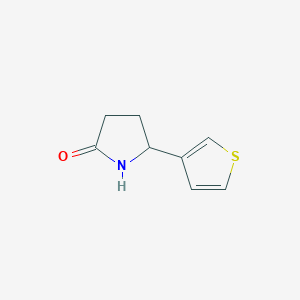
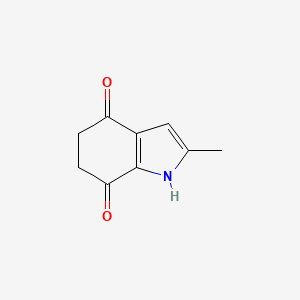
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
